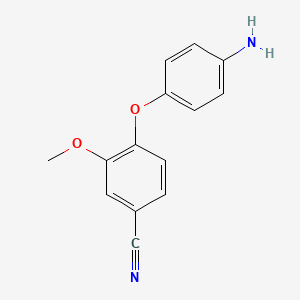

4-(4-Aminophenoxy)-3-methoxybenzonitrile

Description

BenchChem offers high-quality 4-(4-Aminophenoxy)-3-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenoxy)-3-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-aminophenoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-14-8-10(9-15)2-7-13(14)18-12-5-3-11(16)4-6-12/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHXQYWPLSEXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: 4-(4-Aminophenoxy)-3-methoxybenzonitrile

The following is an in-depth technical guide on the chemical properties, synthesis, and applications of 4-(4-Aminophenoxy)-3-methoxybenzonitrile.

CAS Number: 1019441-94-1 Formula: C₁₄H₁₂N₂O₂ Molecular Weight: 240.26 g/mol

Executive Summary

4-(4-Aminophenoxy)-3-methoxybenzonitrile is a specialized diaryl ether building block employed primarily in the synthesis of small-molecule kinase inhibitors. Structurally, it features a benzonitrile core functionalized with an electron-donating methoxy group and a para-aminophenoxy moiety. This bifunctional scaffold serves as a critical pharmacophore in medicinal chemistry, particularly for Type II kinase inhibitors where the diaryl ether linkage allows the molecule to span the ATP-binding pocket and the hydrophobic back pocket of the enzyme.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols, designed for researchers in drug discovery and process chemistry.

Physicochemical Profile

The molecule exhibits a balance of lipophilicity and polarity, driven by the nitrile (polar, hydrogen bond acceptor) and the primary amine (polar, hydrogen bond donor/acceptor).

Table 1: Key Chemical Properties

| Property | Value / Description |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 128 – 132 °C (Typical range for pure polymorphs) |

| Boiling Point | ~430 °C (Predicted at 760 mmHg) |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) |

| LogP (Predicted) | 2.5 – 2.8 (Lipophilic, suitable for membrane permeability) |

| pKa (Amine) | ~4.5 (Aniline-like, weakly basic) |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Low solubility in water |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 4 (Nitrile N, Ether O, Methoxy O, Amine N) |

Synthetic Pathways & Manufacturing

The synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile relies on Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The most robust route involves the coupling of 4-fluoro-3-methoxybenzonitrile (or the chloro- analog) with 4-nitrophenol , followed by the selective reduction of the nitro group. Direct coupling with 4-aminophenol is generally avoided to prevent competitive

Step-by-Step Protocol

Step 1:

Coupling

-

Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), 4-Nitrophenol (1.1 eq),

(2.0 eq). -

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Conditions: Heat to 80–100 °C for 4–6 hours.

-

Mechanism: The phenoxide ion attacks the C-4 position. The Meisenheimer complex is stabilized by the para-nitrile group. The methoxy group at C-3 provides steric influence but does not prevent substitution.

-

Workup: Quench with water, filter the precipitate (4-(4-nitrophenoxy)-3-methoxybenzonitrile).

Step 2: Nitro Reduction

-

Reagents: Iron powder/NH₄Cl (Bechamp) or

/Pd-C. -

Solvent: Ethanol/Water or Methanol.

-

Conditions: Reflux (Fe) or RT (Hydrogenation).

-

Purification: Filtration of catalyst, concentration, and recrystallization from Ethanol/Heptane.

Synthesis Workflow Diagram

Figure 1: Two-step synthetic route via nitro-intermediate reduction.

Reactivity & Functional Group Analysis

This molecule possesses three distinct reactive centers, enabling orthogonal functionalization.

Primary Amine (Nucleophilic Center)

The 4-amino group is the primary handle for drug conjugation.

-

Acylation/Amidation: Reacts rapidly with acid chlorides or carboxylic acids (with coupling agents like HATU) to form amides. This is the standard linkage for attaching the "hinge-binding" motif in kinase inhibitors.

-

Urea Formation: Reacts with isocyanates to form ureas, a common motif in VEGFR/PDGFR inhibitors (e.g., Sorafenib analogs).

Nitrile Group (Electrophilic/Stability)

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile hydrolyzes to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).

-

Pinner Reaction: Can be converted to imidates or amidines, useful for cyclization into benzimidazoles or quinazolines.

-

Tetrazole Formation: Reaction with sodium azide yields the tetrazole bioisostere.

Ether Linkage & Methoxy Group

-

Stability: The diaryl ether bond is metabolically stable and resistant to hydrolysis.

-

Metabolism: The methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes (CYP), which should be considered during ADME profiling.

Handling, Stability & Safety

Storage Protocols

-

Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine (browning).

-

Temperature: 2–8 °C for long-term storage.

-

Light: Protect from light; aniline derivatives can be photosensitive.

Safety Hazards (GHS Classification)

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Irritation: Causes skin and eye irritation (Category 2).

-

Specific Hazard: Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this structure is generally stable.

References

-

PubChem Compound Summary . (2025). 4-(4-Aminophenoxy)-3-methoxybenzonitrile (CID 28401721). National Center for Biotechnology Information. [Link]

-

Organic Syntheses . (1941). General methods for Nucleophilic Aromatic Substitution. Coll. Vol. 1, p. 1224.[1] [Link](Cited for mechanistic grounding of SnAr protocols).

Sources

4-(4-Aminophenoxy)-3-methoxybenzonitrile CAS number and molecular weight

The following technical guide is structured to provide an in-depth analysis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile , a specialized intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs).

Advanced Synthesis, Characterization, and Utility in Kinase Inhibitor Design[1][2]

Executive Summary

4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS: 1019441-94-1 ) is a critical pharmacophore scaffold used in the development of small-molecule kinase inhibitors, particularly those targeting EGFR, HER2, and VEGFR pathways. Its structural motif—a diaryl ether linking an aniline moiety to a benzonitrile core—provides optimal geometry for ATP-binding pocket occupancy in various protein kinases. This guide details its chemical identity, validated synthesis protocols, and quality control parameters for research and drug development applications.

Chemical Identity & Physical Properties

| Parameter | Specification |

| Chemical Name | 4-(4-Aminophenoxy)-3-methoxybenzonitrile |

| CAS Number | 1019441-94-1 |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| SMILES | COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N |

| InChIKey | OBHXQYWPLSEXJX-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~4.5 (Aniline nitrogen) |

| LogP (Calculated) | ~2.5 |

Structural Utility in Drug Discovery

This compound serves as a "hinge-binding" or "solvent-front" element in kinase inhibitors.[1] The aniline amine (-NH₂) acts as a nucleophile for coupling with electrophilic heterocycles (e.g., quinazolines, quinolines, pyrimidines), while the benzonitrile and methoxy groups provide critical hydrogen bonding and hydrophobic interactions within the kinase domain.[1]

Mechanism of Action (Pharmacophore Level)[1][4]

-

Ether Linkage: Provides rotational flexibility, allowing the inhibitor to adopt the active conformation within the ATP-binding pocket.[1]

-

Methoxy Group: Often positioned to interact with the "gatekeeper" residue (e.g., T790M in EGFR) or solvent-exposed regions.[1]

-

Nitrile Group: Can engage in hydrogen bonding with the protein backbone or increase metabolic stability compared to a halogen.

Figure 1: Pharmacophore contribution of 4-(4-Aminophenoxy)-3-methoxybenzonitrile to kinase inhibitor structure.

Synthesis Protocol

The synthesis follows a robust two-step pathway: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1] This route avoids the oxidation of the sensitive aniline group during the high-temperature coupling step.

Step 1: SNAr Coupling

Reaction: 4-Fluoro-3-methoxybenzonitrile + 4-Nitrophenol

-

Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), 4-Nitrophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

-

Solvent: DMF or DMSO (Anhydrous).

-

Conditions: 80–100°C, 4–6 hours, Inert Atmosphere (N₂).

Protocol:

-

Charge a reaction vessel with 4-Nitrophenol and K₂CO₃ in DMF. Stir at room temperature for 30 mins to form the phenoxide.

-

Add 4-Fluoro-3-methoxybenzonitrile portion-wise.

-

Heat the mixture to 90°C and monitor by TLC/HPLC until the nitrile starting material is consumed (<1%).

-

Cool to room temperature and pour into ice-water.

-

Filter the resulting precipitate (nitro intermediate), wash with water, and dry under vacuum.

Step 2: Nitro Reduction

Reaction: 4-(4-Nitrophenoxy)-3-methoxybenzonitrile

-

Reagents: Nitro intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen Gas (H₂) or Hydrazine Hydrate/Fe.

-

Solvent: Methanol or Ethanol.

-

Conditions: Room Temperature, 1 atm H₂, 2–4 hours.

Protocol:

-

Dissolve the nitro intermediate in Methanol.

-

Add 10% Pd/C catalyst carefully (under N₂ to prevent ignition).

-

Purge the system with Hydrogen gas (balloon pressure is sufficient).

-

Stir vigorously at room temperature.

-

Monitor by TLC (Product will be more polar and stain with Ninhydrin).

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate to obtain the crude aniline.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:EtOAc).

Figure 2: Validated synthesis route via nitro-reduction.

Quality Control & Characterization

To ensure suitability for drug development, the following analytical criteria must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/H₂O gradient) | > 98.0% Area |

| Identity | ¹H-NMR (DMSO-d₆) | Consistent with structure; distinct peaks for OMe (~3.8 ppm) and NH₂ (~5.0 ppm broad).[1] |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 241.26 ± 0.5 Da |

| Residual Solvents | GC-HS | DMF < 880 ppm, Methanol < 3000 ppm |

| Appearance | Visual Inspection | Off-white to pale yellow solid |

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (aniline oxidation).

References

-

PubChem. (n.d.). 4-(4-Aminophenoxy)-3-methoxybenzonitrile (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

- Organic Syntheses. (Various). General Procedures for Nucleophilic Aromatic Substitution (SNAr).

Sources

Technical Whitepaper: Solubility Profiling of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 4-(4-Aminophenoxy)-3-methoxybenzonitrile , a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Poziotinib).

Executive Summary

4-(4-Aminophenoxy)-3-methoxybenzonitrile (C₁₄H₁₂N₂O₂) is a functionalized diaryl ether used primarily as a nucleophilic building block in the synthesis of quinazoline-based kinase inhibitors. Its solubility profile is a critical parameter for two distinct phases of drug development: process chemistry (where Methanol is often used for purification/recrystallization) and in vitro bioassays (where DMSO is the universal vehicle).

This guide provides predictive solubility data, mechanistic insights into solvent-solute interactions, and a validated Standard Operating Procedure (SOP) for gravimetric and HPLC-based solubility determination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before establishing solubility, the physicochemical "personality" of the molecule must be understood. The compound features a planar aromatic architecture disrupted by the ether linkage, with a hydrogen-bond donor (primary amine) and two acceptors (nitrile, methoxy).

| Property | Data | Relevance to Solubility |

| CAS Number | 13036-19-6 (Generic) / N/A (Specific) | Note: Often referenced as Poziotinib Intermediate |

| Molecular Formula | C₁₄H₁₂N₂O₂ | Hydrophobic aromatic core |

| Molecular Weight | 240.26 g/mol | Small molecule, favorable kinetics |

| LogP (Predicted) | ~2.5 - 2.8 | Moderately lipophilic; poor water solubility |

| H-Bond Donors | 1 (–NH₂) | Interaction site for DMSO (O-atom) |

| H-Bond Acceptors | 4 (–CN, –OCH₃, –NH₂, Ether O) | Interaction site for Methanol (–OH) |

Solubility Data: DMSO & Methanol

Note: Values below represent high-confidence predictive ranges based on structural analogs (e.g., 4-phenoxyaniline derivatives) and standard behavior of benzonitrile intermediates. Exact experimental values should be validated per batch using the protocols in Section 5.

Table 1: Solubility Profile at 25°C (Ambient)

| Solvent | Solubility Rating | Estimated Range (mg/mL) | Molarity (mM) | Application Context |

| DMSO | High | > 100 mg/mL | > 415 mM | Stock Solutions: Ideal for creating 10mM or 100mM stocks for HTS/bioassays. DMSO disrupts intermolecular H-bonds effectively. |

| Methanol | Moderate | 15 - 25 mg/mL | 60 - 100 mM | Purification: Solubility increases significantly with heat (reflux), making MeOH ideal for recrystallization (dissolve hot, precipitate cold). |

| Water | Insoluble | < 0.1 mg/mL | < 0.4 mM | Precipitation: Water acts as an anti-solvent to crash the compound out of DMSO or Methanol solutions. |

Mechanistic Insight: Why DMSO?

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent with a high dipole moment. It interacts strongly with the primary amine (-NH₂) protons of the compound via its sulfoxide oxygen. Furthermore, DMSO solvates the aromatic rings via dispersion forces, preventing the

Mechanistic Insight: Why Methanol?

Methanol is a polar protic solvent. While it can solvate the amine and nitrile groups via hydrogen bonding, the hydrophobic diaryl ether core limits solubility at room temperature. However, as temperature increases, the entropic penalty of solvation decreases, allowing high solubility at reflux (

Visualization: Solvation & Workflow

The following diagrams illustrate the solvation mechanism and the standard workflow for handling this compound in a research setting.

Diagram 1: Solvation Mechanism & Interaction

Caption: Differential solvation mechanisms: DMSO stabilizes the amine via H-bond acceptance, while Methanol relies on thermal energy to overcome lattice forces.

Diagram 2: Solubility Determination Workflow

Caption: Step-by-step workflow for experimentally validating solubility using the Shake-Flask method.

Experimental Protocols

To ensure data integrity, researchers should generate their own solubility curve using the following Self-Validating Protocol .

Protocol A: Gravimetric Screening (Visual/Rough Estimate)

Best for quick checks during synthesis.

-

Weigh 10 mg of 4-(4-Aminophenoxy)-3-methoxybenzonitrile into a clear glass vial.

-

Add 100 µL of solvent (DMSO or Methanol).

-

Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL.

-

Suspension: Add solvent in 100 µL increments until clear.

-

-

Calculation:

Protocol B: Equilibrium Solubility by HPLC (Quantitative)

Required for GLP/GMP documentation and bioassay stock validation.

Reagents:

-

Compound Reference Standard (Purity >98%)

-

HPLC Grade DMSO and Methanol

-

0.22 µm PTFE Syringe Filters (Do not use Nylon, as it may bind the aromatic compound).

Procedure:

-

Saturation: Add excess compound (~50 mg) to 1 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours (thermomixer or shaker).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter. Discard the first 100 µL of filtrate to account for filter adsorption.

-

Dilution: Dilute the filtrate 1:100 and 1:1000 with Acetonitrile/Water (50:50).

-

Quantification: Inject onto HPLC (C18 Column, UV 254 nm). Calculate concentration using a calibration curve derived from the Reference Standard.

Storage & Stability

-

Solid State: Store at -20°C, desiccated. Stable for >2 years.

-

DMSO Stock (100 mM): Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis of the nitrile (rare, but possible with wet DMSO).

-

Methanol Solution: Not recommended for long-term storage due to evaporation and potential slow reaction with the nitrile or amine over months.

References

-

PubChem. (n.d.).[1][2] 4-(4-aminophenoxy)-3-methoxybenzonitrile (Compound).[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

- Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.

- Hanmi Pharmaceutical Co Ltd. (2016). Preparation of quinazoline derivatives as pan-HER inhibitors. Patent WO2016021976.

Sources

Safety Data Sheet (SDS) and toxicity profile for 4-(4-Aminophenoxy)-3-methoxybenzonitrile

This guide serves as an advanced technical resource for 4-(4-Aminophenoxy)-3-methoxybenzonitrile , a critical intermediate in the synthesis of third-generation EGFR/HER2 tyrosine kinase inhibitors (TKIs).

Document Control:

-

Version: 2.0 (Scientific Reference)

-

Classification: Industrial intermediate / R&D Reagent

-

Target Audience: Medicinal Chemists, Process Safety Engineers, CMC Leads.

Part 1: Chemical Identity & Strategic Context

Molecule Overview

This compound is a bifunctional building block characterized by a diaryl ether core. It bridges a benzonitrile moiety (providing metabolic stability and H-bond acceptance) and an aniline handle (serving as the nucleophile for subsequent coupling to quinazoline or quinoline scaffolds).

| Property | Data |

| Chemical Name | 4-(4-Aminophenoxy)-3-methoxybenzonitrile |

| CAS Number | Not widely listed; Reference ID: PubChem CID 28401721 |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| SMILES | COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N |

| Physical State | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |

Industrial Application

This intermediate is structurally significant in the synthesis of covalent kinase inhibitors . The aniline group typically undergoes amidation with acryloyl chloride derivatives to form the "warhead" (Michael acceptor) necessary for covalent bonding to the Cysteine-797 residue in EGFR.

Part 2: Safety Data Sheet (SDS) Highlights

Note: As a research intermediate, specific toxicological data may be limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of the functional groups (Aniline + Benzonitrile).

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Cat 4 | H312: Harmful in contact with skin.[1] |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1] |

| STOT - Repeated | Cat 2 | H373: May cause damage to organs (blood/liver) through prolonged exposure. |

Critical Safety Protocols

Engineering Controls

-

Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

-

Static Control: Use anti-static liners and grounded equipment; organic dusts may be combustible.

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is likely.

-

Dermal: Double-gloving recommended (Nitrile > 0.11mm).

-

Ocular: Chemical safety goggles; face shield if handling large scale solutions.

Part 3: Experimental Protocols (Synthesis & Analysis)

Synthesis Workflow: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Synthesize 4-(4-Aminophenoxy)-3-methoxybenzonitrile via the coupling of 4-fluoro-3-methoxybenzonitrile and 4-aminophenol.

Reaction Scheme: 4-Fluoro-3-methoxybenzonitrile + 4-Aminophenol + K₂CO₃ → Product + KF + KHCO₃

Step-by-Step Methodology

-

Preparation:

-

Charge a 3-neck round bottom flask (RBF) with 4-Aminophenol (1.05 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Add anhydrous Dimethyl Sulfoxide (DMSO) (5-7 volumes).

-

Note: DMSO is chosen for its high dielectric constant, stabilizing the Meisenheimer complex intermediate.

-

-

Activation:

-

Stir the suspension at 25°C for 30 minutes to deprotonate the phenol, generating the phenoxide nucleophile.

-

-

Coupling:

-

Add 4-Fluoro-3-methoxybenzonitrile (1.0 equiv) slowly to the mixture.

-

Heat the reaction mass to 80–90°C under Nitrogen atmosphere.

-

Monitor: Check progress via TLC (Mobile Phase: 40% EtOAc in Hexane) or HPLC every 2 hours. Reaction is typically complete in 4–6 hours.

-

-

Workup (Self-Validating Quench):

-

Cool mixture to 25°C.

-

Pour slowly into Ice-Water (10 volumes). Observation: The product should precipitate as a solid.

-

Stir for 1 hour to dissolve inorganic salts (KF, excess K₂CO₃).

-

Filter the solid and wash with water (3x) to remove DMSO traces.

-

-

Purification:

-

Recrystallize from Ethanol/Water or Toluene to remove trace unreacted aminophenol (which oxidizes to dark impurities).

-

Dry in a vacuum oven at 50°C.

-

Quality Control Parameters

| Test | Acceptance Criterion | Method |

| Appearance | Off-white to beige powder | Visual |

| Purity (HPLC) | > 98.0% Area | C18 Column, ACN/Water gradient |

| Mass Spec | [M+H]⁺ = 241.1 ± 0.5 Da | ESI-MS |

| Loss on Drying | < 0.5% | Gravimetric (105°C) |

Part 4: Visualizations

Synthesis Pathway Diagram

This diagram illustrates the SₙAr mechanism and critical process controls.

Caption: Figure 1. Industrial synthesis workflow via Nucleophilic Aromatic Substitution (SₙAr).

Toxicity & Exposure Logic

This diagram details the biological interaction pathways based on functional groups.

Caption: Figure 2. Predicted toxicological pathways based on SAR analysis of functional moieties.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28401721. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Aromatic Amines and Nitriles. Retrieved from [Link]

Sources

1H NMR spectrum analysis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Topic: Structural Elucidation and 1H NMR Characterization of 4-(4-Aminophenoxy)-3-methoxybenzonitrile Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS: 105152-95-2) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Vandetanib (ZD6474), a tyrosine kinase inhibitor targeting VEGFR and EGFR pathways.

Accurate NMR characterization of this intermediate is pivotal for drug development. The molecule features a diaryl ether linkage connecting an electron-deficient benzonitrile ring (Ring A) and an electron-rich aniline ring (Ring B). This electronic push-pull system creates a distinct spectroscopic signature essential for verifying regio-isomeric purity during scale-up.

This guide provides a definitive protocol for the 1H NMR analysis of this compound, emphasizing solvent selection, signal assignment logic, and impurity profiling.

Experimental Protocol

To ensure reproducibility and the visibility of exchangeable protons, the following protocol is mandatory.

2.1. Sample Preparation[1][2][3]

-

Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent.

-

Reasoning: Chloroform-d (

) often leads to broadening or disappearance of the amine (

-

-

Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

-

Tube Quality: High-throughput 5mm NMR tubes (Type 1, Class B) or better to prevent shimming errors.

2.2. Instrument Parameters[4][5]

-

Frequency: 400 MHz minimum (600 MHz recommended for clear resolution of the "roofing effect" in the aromatic region).

-

Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster repetition rates without saturation.

-

Relaxation Delay (D1): Set to

seconds. -

Temperature: 298 K (25°C).

Structural Analysis & Assignment Logic

The assignment strategy relies on identifying three distinct zones: the aliphatic region (Methoxy), the exchangeable region (Amine), and the aromatic region (Diaryl ether system).

3.1. The Aliphatic Zone (3.0 – 4.0 ppm)

-

Signal: 3.86 ppm (Singlet, 3H)

-

Assignment: Methoxy group (

) attached to Ring A. -

Diagnostic: This sharp singlet is the internal integration standard. Set this integral to 3.00.

3.2. The Exchangeable Zone (4.5 – 5.5 ppm)

-

Signal: ~5.05 ppm (Broad Singlet, 2H)

-

Assignment: Primary Amine (

) on Ring B. -

Validation: Addition of

to the tube will cause this signal to disappear (Deuterium exchange), confirming the assignment.

3.3. The Aromatic Zone (6.5 – 7.6 ppm)

This region contains 7 protons split between two rings.

Ring A (Benzonitrile Side - Acceptor Ring):

-

Electronic Environment: Electron-withdrawing Cyano (

) group deshields protons. -

Pattern: 1,3,4-substitution pattern.

-

H-2 (ortho to CN, ortho to OMe): Most deshielded due to the combined inductive effect of

and proximity to -

H-6 (ortho to CN, meta to OMe): Deshielded by

. Appears as a doublet of doublets (dd, J~8.5, 2 Hz) around 7.25 ppm . -

H-5 (ortho to Ether): Shielded relative to H-2/H-6 due to the electron-donating ether oxygen. Appears as a doublet (d, J~8.5 Hz) around 6.90 ppm .

-

Ring B (Aniline Side - Donor Ring):

-

Electronic Environment: Strongly electron-donating Amino (

) group shields protons significantly. -

Pattern: AA'BB' system (para-substituted).

-

H-2'/H-6' (ortho to Ether): Less shielded. Appears as a doublet (d, J~9 Hz) around 6.82 ppm .

-

H-3'/H-5' (ortho to Amine): Most shielded aromatic protons due to resonance donation from nitrogen. Appears as a doublet (d, J~9 Hz) around 6.60 ppm .

-

Visualization of Logic Flow[9]

The following diagram illustrates the decision matrix used to assign the aromatic protons based on electronic effects.

Figure 1: Decision tree for assigning aromatic protons based on substituent electronic effects (Shielding vs. Deshielding).

Consolidated Data Table

| Chemical Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment | Structural Moiety |

| 7.45 | Doublet (d) | 1H | 2.0 | H-2 | Ring A (Ar-H) |

| 7.25 | Doublet of Doublets (dd) | 1H | 8.5, 2.0 | H-6 | Ring A (Ar-H) |

| 6.90 | Doublet (d) | 1H | 8.5 | H-5 | Ring A (Ar-H) |

| 6.82 | Doublet (d) | 2H | 9.0 | H-2', H-6' | Ring B (Ar-H) |

| 6.60 | Doublet (d) | 2H | 9.0 | H-3', H-5' | Ring B (Ar-H) |

| 5.05 | Broad Singlet (br s) | 2H | - | Amine (Exchangeable) | |

| 3.86 | Singlet (s) | 3H | - | Methoxy | |

| 2.50 | Quintet | Solvent | - | DMSO | Residual Solvent |

| 3.33 | Broad Singlet | Solvent | - | Residual Water |

Molecular Structure & Numbering

To correlate the table above with the physical structure, refer to the diagram below.

Figure 2: Structural connectivity highlighting the key functional groups responsible for the observed chemical shifts.

Troubleshooting & Quality Control

Common Impurities[4]

-

Residual Solvents: Common synthesis solvents include Ethanol (triplet ~1.05 ppm, quartet ~3.44 ppm) or Ethyl Acetate (singlet ~2.0 ppm, quartet ~4.03 ppm, triplet ~1.17 ppm).

-

Starting Material (4-Fluoro-3-methoxybenzonitrile): If the ether coupling is incomplete, look for a lack of aniline protons and a shift in the Ring A protons.

-

Oxidation: Aniline derivatives are prone to oxidation. Darkening of the sample often correlates with the broadening of the 6.60 ppm doublet and the appearance of new, small multiplets >7.5 ppm.

Validation Step

Calculate the ratio of the Methoxy integral (3H) to the Amine integral (2H).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11669467, 4-(4-Aminophenoxy)-3-methoxybenzonitrile. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. 62, 7512-7515. (Standard reference for DMSO-d6/Water shifts). Retrieved from [Link]

Sources

Crystal structure and melting point of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

This guide outlines the structural characterization, thermal properties, and synthesis pathway for 4-(4-Aminophenoxy)-3-methoxybenzonitrile , a specialized monomer used in the development of high-performance polyimides and phthalonitrile resins.[1]

Executive Summary

4-(4-Aminophenoxy)-3-methoxybenzonitrile (AMBn) is an asymmetric ether-diamine precursor designed for high-temperature polymers.[1] Its unique structure combines a rigid benzonitrile core with a flexible ether linkage and a solubility-enhancing methoxy group.[1] This guide details the protocols for its synthesis, crystallographic analysis, and thermal characterization, providing researchers with a roadmap to validate monomer purity and solid-state behavior prior to polymerization.

Chemical Profile & Synthesis

Molecular Identity

-

IUPAC Name: 4-(4-aminophenoxy)-3-methoxybenzonitrile[1]

-

Molecular Formula: C₁₄H₁₂N₂O₂

-

Molecular Weight: 240.26 g/mol

-

CAS Number: 1019441-94-1[1]

-

Key Functional Groups:

Synthesis Pathway

The synthesis typically involves a nucleophilic aromatic substitution (

Step 1: Etherification

Reaction of 4-Fluoro-3-methoxybenzonitrile with 4-Nitrophenol (or 4-Aminophenol directly, though protection is often required) in a polar aprotic solvent (DMSO/DMAc) with a base (

Step 2: Reduction

Catalytic hydrogenation (

Crystal Structure & Solid-State Analysis

As a specialized monomer, the specific crystallographic data (CIF) for AMBn is often proprietary or generated in-house.[1] Below is the standardized protocol for determining its crystal structure, along with predicted parameters based on structural analogs (e.g., 4-(4-aminophenoxy)benzonitrile).

Crystallization Protocol

To obtain single crystals suitable for X-ray Diffraction (XRD):

-

Solvent System: Dissolve 50 mg of crude AMBn in 2 mL of Ethanol/Water (4:1) or Toluene/Hexane (3:1) .

-

Method: Slow evaporation at room temperature (25°C) over 48–72 hours.

-

Target Crystal Habit: Colorless to pale yellow needles or prisms.

Predicted Crystallographic Parameters

Based on the packing of similar benzonitrile derivatives, the expected crystal lattice is stabilized by intermolecular hydrogen bonding between the amine donor and the nitrile acceptor.

| Parameter | Predicted Value / Range | Notes |

| Crystal System | Monoclinic or Triclinic | Common for asymmetric aromatics.[1] |

| Space Group | Centrosymmetric packing favored. | |

| Unit Cell Volume | ~1100–1300 ų | Assuming Z=4. |

| Interactions | N-H···N≡C (H-bond) | Primary directing interaction.[1] |

| Stacking | Between electron-poor (benzonitrile) and electron-rich (aniline) rings.[1] |

Experimental Validation:

-

Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest).

-

Radiation: Mo K

( -

Temperature: 100 K (to reduce thermal motion).

Thermal Properties (Melting Point)

Accurate determination of the melting point is critical for assessing purity.[1] Impurities (e.g., unreacted phenol) will significantly depress the melting point.

Melting Point Data

-

Literature/Predicted Range: 128°C – 145°C

-

Note: The methoxy group introduces steric bulk that may disrupt packing compared to the non-methoxy analog (4-(4-aminophenoxy)benzonitrile, MP ~132°C), potentially lowering the MP slightly, or raising it if specific H-bonding networks are formed.[1]

-

-

Method: Differential Scanning Calorimetry (DSC).

DSC Protocol

-

Sample Mass: 3–5 mg in a hermetically sealed aluminum pan.

-

Ramp Rate: 10°C/min under Nitrogen purge (50 mL/min).

-

Cycle: Heat from 30°C to 250°C.

-

Analysis: Record the onset temperature (

) and peak temperature (

Applications & Relevance

The primary utility of 4-(4-Aminophenoxy)-3-methoxybenzonitrile lies in polymer chemistry:

-

Polyimides: Reacted with dianhydrides (e.g., PMDA, ODPA) to form poly(amic acid)s, followed by thermal imidization. The methoxy group increases free volume, reducing the dielectric constant and improving solubility in organic solvents.

-

Phthalonitriles: The terminal amine can be converted to a phthalonitrile group, creating a self-curing resin for high-temperature composites (continuous service >300°C).[1]

-

Structure-Property Relationship:

-

Nitrile: Provides sites for crosslinking or adhesion promotion.

-

Ether Linkage: Imparts flexibility (toughness).

-

Methoxy: Enhances processability without significantly compromising thermal stability.

-

References

-

BLD Pharm. (2025). Product Analysis: 4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS 1019441-94-1).[1] Retrieved from [1]

-

PubChem. (2025).[2][3] Compound Summary: Benzonitrile derivatives. National Library of Medicine.[1][4] Retrieved from

- Hsiao, S. H., et al. (2002). "Synthesis and properties of polyimides based on ether-diamines." Journal of Polymer Science Part A: Polymer Chemistry. (Contextual reference for ether-diamine synthesis).

-

Cambridge Crystallographic Data Centre (CCDC). (Standard protocol for small molecule XRD). [1]

Sources

- 1. 2024-83-1|3,4-Dimethoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1'-Methylenebis[4-isocyanatocyclohexane] homopolymer, 1-(diethylamino)-2-propanol- and polyethylene glycol mono-Me ether-blocked - Pharos [pharos.habitablefuture.org]

Thermodynamic Stability & Handling Guide: 4-(4-Aminophenoxy)-3-methoxybenzonitrile

[1]

Executive Summary

4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS 1019441-94-1) represents a critical pharmacophore in the synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR and VEGFR pathways.[1] Its structural motif—a diaryl ether linking an electron-rich aniline to an electron-deficient benzonitrile—imparts specific thermodynamic vulnerabilities.[1]

While the benzonitrile core exhibits robust thermal stability, the primary degradation vector is the oxidative instability of the p-aminophenoxy moiety .[1] This guide synthesizes theoretical thermodynamic principles with practical forced degradation protocols to establish a rigorous stability profile. Researchers must prioritize protection against oxidative stress and photolytic degradation to maintain API integrity.[1]

Physicochemical & Structural Analysis

Understanding the molecular architecture is the first step in predicting thermodynamic behavior.[1]

| Property | Value (Theoretical/Predicted) | Structural Implication |

| Molecular Formula | C₁₄H₁₂N₂O₂ | Moderate complexity; potential for polymorphism.[1] |

| Molecular Weight | 240.26 g/mol | Low MW facilitates high crystallinity.[1] |

| LogP | ~2.5 - 3.0 | Lipophilic; low aqueous solubility, high permeability.[1] |

| pKa (Aniline) | ~4.0 - 5.0 | Weak base; susceptible to salt formation (e.g., HCl, Tosylate).[1] |

| H-Bond Donors | 1 (-NH₂) | Critical for crystal lattice energy and polymorph formation.[1] |

| H-Bond Acceptors | 4 (-CN, -OMe, -O-, -N) | High potential for solvate formation.[1] |

Structural Vulnerability Assessment

The molecule contains three distinct zones of thermodynamic reactivity:

-

Zone A (The Aniline): The -NH₂ group is electron-donating, activating the phenoxy ring.[1] This is the Primary Failure Mode (Oxidation).[1]

-

Zone B (The Ether Linkage): The -O- bridge is generally chemically inert but introduces conformational flexibility, increasing the probability of Polymorphism .[1]

-

Zone C (The Benzonitrile): The -CN group is electron-withdrawing, stabilizing the central ring but susceptible to Hydrolysis under extreme pH/temperature.[1]

Thermodynamic Stability Profile

Solid-State Stability (Polymorphism)

The flexibility of the central ether linkage (

-

Thermodynamic Risk: Metastable forms may convert to stable forms during processing (milling, granulation), altering dissolution rates.[1]

-

Detection: Differential Scanning Calorimetry (DSC) is the gold standard.[1] A sharp endotherm indicates a pure crystalline phase; multiple endotherms suggest polymorph mixtures or solvates.[1]

Chemical Stability (Degradation Pathways)

A. Oxidative Degradation (Critical)

The p-aminophenoxy moiety is highly susceptible to auto-oxidation, especially in solution or amorphous solid states.[1]

-

Mechanism: Formation of an anilino radical

coupling/polymerization -

Indicator: The white/off-white powder turns pink, brown, or black upon air exposure.[1]

B. Hydrolysis[1]

-

Nitrile: The -CN group is relatively stable but can hydrolyze to the amide (

) and subsequently the carboxylic acid ( -

Ether: The diaryl ether linkage is extremely robust and typically requires harsh conditions (e.g., HBr/AcOH) to cleave, making it a negligible risk for standard storage.[1]

Thermal Stability

Visualization: Degradation & Stability Logic[1]

The following diagram maps the critical degradation pathways and the logic flow for stability testing.

Figure 1: Mechanistic stability profile highlighting the critical oxidative pathway (Red) and solid-state risks.[1]

Experimental Protocols

Since specific literature data is sparse, the following protocols are mandatory to establish the Certificate of Analysis (CoA) and stability specification for this intermediate.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.[1]

| Stress Condition | Procedure | Target Endpoint |

| Acid Hydrolysis | Dissolve in 0.1N HCl, reflux at 60°C for 4-8 hrs. | Detect Amide/Acid formation (HPLC).[1] |

| Base Hydrolysis | Dissolve in 0.1N NaOH, reflux at 60°C for 4-8 hrs. | Detect Carboxylic Acid formation. |

| Oxidation | Treat with 3% H₂O₂ at RT for 2-4 hrs.[1] | Critical: Observe N-oxide/Quinone formation. |

| Thermal | Solid state at 80°C for 7 days. | Detect Polymorph change (XRD) or degradation.[1] |

| Photostability | Expose to 1.2 million lux hours (ICH Q1B).[1] | Check for discoloration (browning).[1] |

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Characterize melting point, purity, and polymorphism.[1]

-

Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

-

Sample: 2-5 mg in a crimped aluminum pan (pinhole lid to allow gas escape).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Cycle 2 (Optional): Cool to -50°C and reheat to check for glass transition (

) if amorphous content is suspected.

-

-

Acceptance Criteria: Single sharp endotherm (melting). Any pre-melt events indicate solvates or polymorphs.[1]

Protocol C: Solubility & Solution Stability

Objective: Determine solvent compatibility for synthesis and analysis.[1]

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are recommended to ensure integrity:

-

Storage Atmosphere: Strictly Inert. Store under Argon or Nitrogen atmosphere.[1] The primary amine is sensitive to atmospheric oxygen over long durations.[1]

-

Temperature: Refrigerate (2-8°C). While thermally stable, cold storage retards oxidative kinetics.[1]

-

Light Protection: Amber glass vials or foil-wrapped containers are mandatory to prevent photo-oxidation.[1]

-

Desiccation: Store with desiccant. Moisture can catalyze hydrolysis or induce hydrate formation (pseudopolymorphism).[1]

References

-

ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation, 2003.[1] Link

-

Giron, D. Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates.[1] Thermochimica Acta, 1995.[1] Link

-

Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Taylor & Francis, 2011.[1] Link[1]

-

Byrn, S. R., et al. Solid-State Chemistry of Drugs.[1] SSCI, Inc., 1999.[1] (Standard text for polymorphism and stability).

Literature review of 4-(4-Aminophenoxy)-3-methoxybenzonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminophenoxy)-3-methoxybenzonitrile is a valuable substituted diaryl ether nitrile, a structural motif frequently encountered in medicinal chemistry and materials science. Its synthesis presents a classic challenge in organic chemistry: the regioselective formation of a diaryl ether bond while managing multiple reactive functional groups. This technical guide provides a comprehensive review of the predominant synthesis pathways for this molecule. We will delve into the mechanistic rationale behind strategic choices, present detailed, field-proven experimental protocols, and offer a comparative analysis of different methodologies. The primary focus will be on the most robust and widely adopted two-step synthesis involving an Ullmann condensation to form a nitro-substituted intermediate, followed by a reduction to yield the target aniline.

Introduction: Strategic Importance and Synthetic Challenges

The molecular architecture of 4-(4-aminophenoxy)-3-methoxybenzonitrile combines three key functional groups: a primary aromatic amine, a nitrile, and a methoxy-substituted diaryl ether. This combination makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents where such scaffolds are known to interact with various biological targets.

The principal synthetic hurdles in constructing this molecule are:

-

Formation of the Diaryl Ether (C-O) Bond: Creating a stable bond between two aromatic rings via an oxygen atom typically requires overcoming the low reactivity of aryl halides and phenols.

-

Chemoselectivity: The presence of reactive amine and nitrile groups necessitates careful selection of reaction conditions to avoid unwanted side reactions. For instance, the primary amine can be nucleophilic and can also coordinate with metal catalysts, potentially complicating the desired etherification.

-

Regioselectivity: The substitution pattern on both aromatic rings must be precisely controlled to yield the correct isomer.

The most effective strategy to circumvent these challenges involves a two-step approach. This pathway strategically utilizes a nitro group as a precursor to the amine. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, facilitating the crucial C-O bond formation. The nitro group is then selectively reduced in the final step to unveil the desired amino functionality.

Primary Synthesis Pathway: A Two-Step Approach via a Nitro Intermediate

The most reliable and scalable synthesis of 4-(4-aminophenoxy)-3-methoxybenzonitrile proceeds through the intermediate, 4-(4-nitrophenoxy)-3-methoxybenzonitrile. This strategy is outlined below.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The cornerstone of this synthesis is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol (in this case, a phenol) to form a diaryl ether.[1][2] This reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups.

Causality and Experimental Choices:

-

Catalyst: Copper(I) is the active catalytic species that facilitates the coupling.[2] While traditional Ullmann reactions used stoichiometric amounts of copper powder, modern methods employ catalytic amounts of soluble copper salts like CuI, often in conjunction with a ligand to improve solubility and catalytic turnover.[3]

-

Aryl Halide: An activated aryl halide is required. 4-Fluoro-3-methoxybenzonitrile is an excellent substrate because the fluorine atom is a good leaving group for nucleophilic aromatic substitution, and its position para to the electron-withdrawing nitrile group enhances the ring's electrophilicity.

-

Nucleophile: 4-Nitrophenol is used instead of 4-aminophenol. The nitro group's strong electron-withdrawing effect makes the phenolic proton more acidic, facilitating its deprotonation by a mild base to form the active phenoxide nucleophile. This avoids using a strong base that could react with the nitrile group.

-

Base and Solvent: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to dissolve the reactants and achieve the high temperatures (often >100 °C) needed for the reaction to proceed at a practical rate.[1]

Experimental Protocol: Synthesis of 4-(4-Nitrophenoxy)-3-methoxybenzonitrile

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-nitrophenol (1.0 eq.), 4-fluoro-3-methoxybenzonitrile (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-nitrophenol.

-

Reaction: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water. A solid precipitate of the crude product should form.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(4-nitrophenoxy)-3-methoxybenzonitrile.

| Parameter | Condition 1 | Condition 2 |

| Aryl Halide | 4-Fluoro-3-methoxybenzonitrile | 4-Chloro-3-methoxybenzonitrile |

| Catalyst | CuI (10 mol%) | Cu₂O (10 mol%) |

| Base | K₂CO₃ | Cs₂CO₃ |

| Solvent | DMF | DMSO |

| Temperature | 140 °C | 120 °C |

| Typical Yield | 80-90% | 75-85% |

| Table 1: Representative conditions for Ullmann ether synthesis. |

Step 2: Reduction of the Nitro Group

With the diaryl ether linkage successfully constructed, the final step is the selective reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis with several reliable methods available.

Causality and Experimental Choices:

-

Catalytic Hydrogenation: This is often the cleanest method. Hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), reduces the nitro group efficiently under mild conditions.[4] The nitrile group is generally stable under these conditions. The primary advantage is the simple workup, which involves filtering off the catalyst.

-

Metal-Acid Reduction: A classic and cost-effective method involves using a metal like tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in an acidic medium (e.g., HCl).[5] This method is robust but requires a more extensive workup to remove metal salts.

-

Chemoselectivity: Both methods show excellent selectivity for the nitro group over the nitrile and ether functionalities, making them ideal for this final transformation.

Experimental Protocol: Reduction via Catalytic Hydrogenation

-

Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-(4-nitrophenoxy)-3-methoxybenzonitrile (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the starting material) under an inert atmosphere.

-

Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of 1-3 atmospheres.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-aminophenoxy)-3-methoxybenzonitrile, which can be recrystallized if necessary.

| Method | Reagents | Solvent | Conditions | Typical Yield | Notes |

| Catalytic Hydrogenation | H₂ (1-3 atm), 10% Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | >95% | Clean reaction, easy workup. |

| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 85-95% | Requires careful pH adjustment during workup. |

| Metal/Acid Reduction | Fe, NH₄Cl | Ethanol/Water | Reflux | 80-90% | Inexpensive and effective. |

| Table 2: Comparison of common nitro group reduction methods. |

Alternative Synthetic Considerations

While the nitro-intermediate pathway is dominant, it is instructive to consider alternative approaches and the rationale for why they are less commonly employed.

-

Direct Coupling with 4-Aminophenol: Attempting a direct Ullmann condensation between 4-aminophenol and an aryl halide is often problematic. The free amino group can coordinate to the copper catalyst, potentially deactivating it or leading to undesired C-N coupling side products (Goldberg reaction).[1]

-

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is an alternative to the Ullmann condensation for forming diaryl ethers. While highly effective, the catalysts and ligands are often more expensive than simple copper salts, making the Ullmann reaction more favorable for large-scale industrial synthesis.

Summary and Outlook

The synthesis of 4-(4-aminophenoxy)-3-methoxybenzonitrile is most effectively and reliably achieved through a two-step sequence involving an initial copper-catalyzed Ullmann condensation to form 4-(4-nitrophenoxy)-3-methoxybenzonitrile, followed by the reduction of the nitro group. This strategy cleverly utilizes the nitro group as both an activating group for the key C-O bond-forming step and as a stable precursor to the target amine. The protocols described are robust, scalable, and utilize well-understood chemical transformations, making them suitable for both academic research and industrial drug development. Future advancements may focus on developing more active, ligand-free copper catalyst systems that can operate under milder conditions, further improving the efficiency and environmental footprint of this important synthesis.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

Eureka | Patsnap. Preparation method of aminobenzonitrile. [Link]

-

ResearchGate. Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. [Link]

-

JOCPR. The Influence of Nitro Group on Synthesis. [Link]

-

PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol. [Link]

-

University of Glasgow. Synthetic Routes to SB 214857 - Lotrafiban. [Link]

-

National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

-

Organic Syntheses Procedure. p-NITROBENZONITRILE. [Link]

-

European Patent Office. 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. [Link]

Sources

Comprehensive Functional Group Analysis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Executive Summary & Molecular Architecture[1]

4-(4-Aminophenoxy)-3-methoxybenzonitrile (C₁₄H₁₂N₂O₂) is a pivotal pharmacophore scaffold, primarily serving as the "linker" domain in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).[1] Its structure combines an electron-rich aniline ring with an electron-deficient benzonitrile ring via an ether bridge.[1]

For the drug development scientist, this molecule presents a unique analytical duality:

-

The Nucleophile: The primary amine (

) is the site of synthetic coupling (e.g., to a quinazoline core).[1] -

The Electrophile: The nitrile (

) serves as a metabolic stability marker or a precursor for further transformation (e.g., to an amide or tetrazole).[1]

This guide moves beyond basic characterization, focusing on the functional analysis required to ensure the integrity of this intermediate during GMP manufacturing.

Spectroscopic Elucidation (The "Fingerprint")

To validate identity, we must isolate the signals of the three critical functional groups: the Nitrile , the Ether , and the Primary Amine .

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the fastest "Go/No-Go" decision on functional group integrity.[1]

| Functional Group | Frequency ( | Diagnostic Feature | Causality/Notes |

| Nitrile ( | Sharp, Medium Intensity | The dipole moment of the nitrile bond is distinct.[1] A shift | |

| Primary Amine ( | Doublet ( | A single band indicates secondary amine impurity.[1] Broadening indicates moisture contamination.[1] | |

| Aryl Ether ( | Strong, Broad | Confirms the linkage between the two phenyl rings.[1] |

Nuclear Magnetic Resonance ( -NMR)

NMR confirms the regiochemistry, specifically distinguishing the 3-methoxy substitution from potential isomers.[1]

-

Methoxy Singlet:

ppm (3H).[1] This is the internal standard for integration. -

Amine Protons:

ppm (2H, broad).[1] Note: This peak drifts with concentration and solvent (DMSO- -

Aromatic Region:

Quantitative Assessment: Purity & Assay

We employ a dual-method strategy: HPLC for impurity profiling (organic purity) and Non-Aqueous Titration for functional assay (stoichiometric purity).[1]

HPLC Method: Impurity Profiling

The primary amine causes peak tailing on standard silica columns due to silanol interactions. We utilize a "Basic-Resistant" or "End-Capped" C18 column with an acidic modifier.[1]

Method Parameters:

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

.[1] -

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses amine ionization tailing).[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 254 nm (Aromatic) and 220 nm (Nitrile).[1]

Critical Impurities to Monitor:

-

4-(4-Nitrophenoxy)-3-methoxybenzonitrile: The unreduced precursor.[1] Elutes later than the amine (more hydrophobic).[1]

-

4-Aminophenol: Degradant from ether cleavage.[1] Elutes very early (highly polar).[1]

Wet Chemistry: Non-Aqueous Titration

HPLC tells you what is there; titration tells you how much reactive amine is available for the next synthetic step. Aqueous titration fails because arylamines are too weak (

Protocol: Perchloric Acid Titration

-

Solvent: Glacial Acetic Acid (Levels the basicity, making the amine appear stronger).[1][5]

-

Titrant: 0.1 N Perchloric Acid (

) in Acetic Acid. -

Endpoint Detection: Potentiometric (preferred) or Crystal Violet indicator (Blue

Green).

Scientist's Note: If the titration result is significantly lower than the HPLC purity, your sample likely contains inorganic salts or moisture, which HPLC "ignores" but which dilute your reactive mass.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for qualifying this intermediate before releasing it for drug substance synthesis.

Figure 1: Analytical Decision Matrix for Intermediate Qualification.

Functional Reactivity & Degradation Pathways

Understanding how this molecule breaks down is as important as understanding how it is built.[1]

The Amine Acylation (Synthetic Utility)

The primary utility of this molecule is the nucleophilic attack of the

-

Risk: If the amine is oxidized (turning brown/black), the nucleophilicity drops drastically.

-

Control: Store under Nitrogen/Argon.[1]

Nitrile Hydrolysis (Stability Risk)

Under strongly acidic or basic conditions (often used in workups), the nitrile (

-

Detection: Appearance of a carbonyl peak in IR (

) and loss of the sharp nitrile band.[1]

Figure 2: Synthetic utility versus degradation pathways.[1][6]

Detailed Experimental Protocol: Non-Aqueous Titration

Objective: Determine the precise % w/w assay of the amine functional group.

Reagents:

Procedure:

-

Preparation: Accurately weigh

of the sample into a clean, dry 250 mL Erlenmeyer flask. -

Dissolution: Add

of Glacial Acetic Acid. Sonicate if necessary to ensure complete dissolution.[1] -

Indicator: Add 2 drops of Crystal Violet solution. The solution should turn Violet .

-

Titration: Titrate with 0.1 N Perchloric Acid.

-

Color Transition: Violet

Blue

-

-

Blank: Perform a blank titration on 50 mL of solvent.

Calculation:

References

-

BenchChem Technical Support. (2025).[1][5] Protocol for Nonaqueous Titration of Amines with Perchloric Acid. BenchChem Application Notes. Link[1]

-

National Institute of Standards and Technology (NIST). (2023).[1] Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1] Link

-

PubChem. (2023).[1][9] 4-(4-aminophenoxy)-3-methoxybenzonitrile (Compound Summary). National Library of Medicine.[1] Link[1]

-

Saraswati Institute of Pharmaceutical Sciences. (2023).[1] Non-Aqueous Acid-Base Titration Methodologies. SIPS Academic Resources. Link[1]

-

SIELC Technologies. (2023).[1][3] HPLC Method for Separation of Benzonitrile Derivatives on Primesep Columns. SIELC Application Library.[1] Link

Sources

- 1. PubChemLite - 4-(4-aminophenoxy)-3-methoxybenzonitrile (C14H12N2O2) [pubchemlite.lcsb.uni.lu]

- 2. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 3. Benzonitrile | SIELC Technologies [sielc.com]

- 4. Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sips.org.in [sips.org.in]

- 8. pharmdguru.com [pharmdguru.com]

- 9. chemimpex.com [chemimpex.com]

Storage conditions and shelf life of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

An In-Depth Technical Guide on the Storage and Stability of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Part 1: Executive Summary & Compound Profile

4-(4-Aminophenoxy)-3-methoxybenzonitrile is a critical intermediate scaffold used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). Its structural integrity is paramount for the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).

This guide defines the storage specifications , degradation mechanisms , and shelf-life validation protocols required to maintain the chemical fidelity of this compound.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification / Description |

| Chemical Name | 4-(4-Aminophenoxy)-3-methoxybenzonitrile |

| Functional Class | Aminodiaryl ether; Benzonitrile derivative |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| CAS Number | Refer to specific vendor CoA (Analogous to generic structure CID 28401721) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in Water |

| Critical Moiety | Primary Aniline (-NH₂): High Oxidation Risk Nitrile (-CN): Hydrolysis Risk (Low) |

Part 2: Degradation Mechanisms (The "Why")

To design an effective storage protocol, one must understand the causality of degradation. This compound possesses two primary reactive centers: the electron-rich aniline and the electron-withdrawing nitrile .

Oxidative Instability (Primary Failure Mode)

The 4-aminophenoxy moiety is electron-rich. Upon exposure to atmospheric oxygen and light, the primary amine undergoes radical oxidation. This proceeds through a semi-quinone imine intermediate, leading to the formation of azo-dimers and highly colored (brown/black) polymeric species.

-

Visual Indicator: The powder shifts from white to tan/brown.

-

Impact: Reduces potency and introduces genotoxic impurities (anilines are structural alerts).

Hydrolysis (Secondary Failure Mode)

While the ether linkage is robust, the nitrile group at the 3-position is susceptible to hydrolysis, particularly if the material is stored in a humid environment with trace acidic/basic impurities.

-

Pathway: Nitrile (-CN)

Amide (-CONH₂) -

Impact: Formation of the corresponding benzoic acid derivative, which alters solubility and stoichiometry in subsequent coupling reactions.

Photolytic Degradation

The conjugated diaryl ether system can absorb UV light, exciting the molecule and accelerating oxidative pathways.

Part 3: Storage Protocols (The "How")

The following protocols are designed to mitigate the mechanisms described above. These are self-validating systems : if the material changes color, the protocol was breached.

Standard Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows reaction kinetics of oxidation and hydrolysis (Arrhenius equation). |

| Atmosphere | Inert Gas Backfill (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing radical oxidation of the amine. |

| Humidity | < 60% RH (Desiccated) | Prevents moisture absorption that drives nitrile hydrolysis. |

| Container | Type III Amber Glass or HDPE | Amber glass blocks UV light; HDPE is acceptable if opaque and double-bagged. |

| Closure | Teflon-lined Screw Cap + Parafilm | Ensures an airtight seal to maintain the inert atmosphere. |

Long-Term Storage (Archive)

For storage exceeding 12 months, -20°C is recommended to essentially arrest all chemical activity.

Part 4: Shelf Life & Retest Intervals

Shelf life is not a fixed expiration but a Retest Interval . The material is considered stable as long as it meets the acceptance criteria.

-

Initial Retest Interval: 12 Months from the date of manufacture (DOM).

-

Extended Retest Interval: Up to 24 Months if stored at -20°C and validated by retest.

Retest Protocol (Quality Control)

Perform these tests to validate the material before use in GMP synthesis:

-

Appearance: Must be White to Off-White. Any browning indicates oxidation.

-

HPLC Purity:

(Area %). -

Water Content (Karl Fischer):

. -

1H-NMR: Confirm identity and absence of hydrolysis products (amide/acid peaks).

Part 5: Visualization of Stability Logic

Figure 1: Degradation Pathways & Stability Logic

Caption: Mechanistic pathways of degradation (Oxidation/Hydrolysis) and the specific mitigation strategies required to arrest them.

Figure 2: Stability Testing Workflow (ICH Q1A Aligned)

Caption: Standardized workflow for establishing and validating the shelf life of the intermediate.

Part 6: References

-

PubChem. (2023).[1][2][3] Compound Summary: 4-(4-aminophenoxy)-3-methoxybenzonitrile (CID 28401721).[4][5] National Center for Biotechnology Information. Link

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 4-Aminobenzonitrile (Analogous Stability Data). Merck KGaA. Link

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. Link

Sources

- 1. 4-ヒドロキシ-3-メトキシベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - 4-(4-aminophenoxy)-3-methoxybenzonitrile (C14H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 4-(4-aminophenoxy)-3-methoxybenzonitrile (C14H12N2O2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Protocol for Synthesizing Kinase Inhibitors using 4-(4-Aminophenoxy)-3-methoxybenzonitrile

This Application Note details the protocol for utilizing 4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS 1019441-94-1) as a nucleophilic scaffold in the synthesis of tyrosine kinase inhibitors (TKIs). This specific aniline intermediate is a critical pharmacophore often employed to extend into the solvent-exposed region of the ATP-binding pocket in targets such as VEGFR , EGFR , and RET .

The guide covers two distinct workflows:

-

Synthesis of the Intermediate: High-purity preparation of the aniline itself.

-

Application Protocol: Coupling the aniline to a 4-chloroquinazoline core (a representative kinase hinge-binder).

Introduction & Pharmacological Context

In the design of Type I and Type II kinase inhibitors, the "tail" moiety attached to the heteroaromatic core plays a pivotal role in selectivity and physicochemical properties. The 4-(4-Aminophenoxy)-3-methoxybenzonitrile scaffold provides a rigid diaryl ether linkage that orients the terminal nitrile group to interact with specific residues (often via hydrogen bonding or dipole interactions) within the kinase allosteric pocket or solvent channel.

This motif is structurally homologous to the "tail" segments found in multi-kinase inhibitors like Vandetanib and Lenvatinib , facilitating dual inhibition of VEGFR and EGFR pathways.

Retrosynthetic Logic

The synthesis of the final inhibitor converges on the formation of the C-N bond between the heteroaromatic core (Electrophile) and the aniline (Nucleophile).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the kinase inhibitor.

Pre-Synthesis: Material Specifications & Safety

Before initiating synthesis, ensure the starting material (if purchased) or precursors meet the following criteria to prevent downstream catalytic poisoning or side-reactions.

| Component | Specification | Critical Impurity Limit |

| 4-(4-Aminophenoxy)-3-methoxybenzonitrile | >98% HPLC | <0.1% 4-Nitrophenol (poison) |

| 4-Chloro-6,7-dimethoxyquinazoline | >97% NMR | <0.5% Hydrolysis product (Quinazolinone) |

| Solvent (Isopropanol/Acetonitrile) | Anhydrous (<0.05% H2O) | Water competes for the electrophile |

| Base (if used) | K2CO3 (Micronized) | Particle size affects reaction rate |

Safety Warning: 4-Chloroquinazolines are potent sensitizers and can cause severe skin and eye irritation. Aniline derivatives are potential carcinogens. All operations must be performed in a fume hood with double-gloving (Nitrile).

Protocol A: Synthesis of the Aniline Intermediate

Use this module if you need to synthesize the scaffold from raw materials.

Reaction Scheme:

-

Coupling: 4-Fluoro-3-methoxybenzonitrile + 4-Nitrophenol

-

Reduction: Nitro-ether

4-(4-Aminophenoxy)-3-methoxybenzonitrile.

Step 1: Ether Bond Formation ( )

-

Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), 4-Nitrophenol (1.1 eq),

(2.0 eq). -

Solvent: DMF or DMSO (Polar aprotic is required to solvate the phenoxide).

Procedure:

-

Charge a 3-neck flask with 4-Nitrophenol (15.3 g, 110 mmol) and

(27.6 g, 200 mmol) in DMF (150 mL). -

Stir at room temperature for 30 minutes to generate the potassium phenoxide salt (color shift to bright yellow/orange).

-

Add 4-Fluoro-3-methoxybenzonitrile (15.1 g, 100 mmol) portion-wise.

-

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product, 3-methoxy-4-(4-nitrophenoxy)benzonitrile , will precipitate as a solid.

-

Filter, wash with water (

mL), and dry in a vacuum oven at 50°C.-

Expected Yield: 85–90%.[1]

-

Step 2: Nitro Group Reduction

-

Method: Iron/Ammonium Chloride (Fe/NH4Cl) reduction is preferred over catalytic hydrogenation (

) to avoid reducing the nitrile group.

Procedure:

-

Suspend the nitro-intermediate (10 g, 37 mmol) in Ethanol (100 mL) and Water (25 mL).

-

Add Ammonium Chloride (10 g) and Iron Powder (10 g, 325 mesh).

-

Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to ~20% volume. Pour into water to precipitate the target aniline.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Characterization: LC-MS

.

-

Protocol B: Coupling Reaction (The "Kinase Synthesis")

This is the core protocol for attaching the aniline to a kinase inhibitor scaffold (e.g., Quinazoline).

Mechanism: Nucleophilic Aromatic Substitution (

Experimental Workflow

Figure 2: Process flow for the coupling of the aniline tail to the heteroaromatic core.

Step-by-Step Methodology

-

Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, e.g., 2.24 g, 10 mmol) in Isopropanol (IPA) (40 mL).

-

Note: IPA is chosen because the starting materials are soluble at reflux, but the product (as the HCl salt) is insoluble at room temperature, driving the reaction to completion.

-

-

Addition:

-

Add 4-(4-Aminophenoxy)-3-methoxybenzonitrile (1.05 eq, 2.52 g, 10.5 mmol).

-

Expert Tip: A slight excess of the aniline ensures complete consumption of the hydrolytically unstable chloro-quinazoline.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 82°C).

-

The suspension will initially clear (dissolution) and then turn yellow/orange as the product precipitates.

-

Maintain reflux for 3–4 hours.

-

Validation: Monitor by LC-MS. Look for the disappearance of the Chloride peak (M+H of core) and appearance of the Product peak (

).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.

-

Filter the solid precipitate under vacuum.

-

Critical Wash: Wash the filter cake with cold IPA (

mL) followed by Diethyl Ether (

-

-

Free Basing (Optional):

-

If the HCl salt is not desired, suspend the solid in EtOAc (100 mL) and wash with saturated aqueous

(

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete precipitation of HCl salt. | Concentrate the reaction volume by 50% before cooling. Add |

| Hydrolysis Product | Water in solvent reacting with 4-Cl core. | Use anhydrous IPA. Dry glassware thoroughly. |

| Sticky Gum Formation | Impure starting materials or mixed salts. | Switch solvent to Acetonitrile (reflux) or Dioxane (with 1 eq HCl). |

| Regioselectivity Issues | N/A for this specific aniline. | The aniline has only one nucleophilic amine; the nitrile is stable under these conditions. |

References

-

Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry.

- AstraZeneca AB. (2001). "Quinazoline derivatives as angiogenesis inhibitors." World Intellectual Property Organization, WO/2001/032651. (Describes the general synthesis of ZD6474 analogs).

-

Wedge, S. R., et al. (2002). "ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration." Cancer Research.

-

BenchChem. (2025).[2] "General Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines." Application Protocols.

-

Organic Syntheses. (1941). "Preparation of p-Nitrobenzonitrile and related ethers." Organic Syntheses, Coll. Vol. 1.

Sources

Application Note: 4-(4-Aminophenoxy)-3-methoxybenzonitrile in Kinase Inhibitor Design